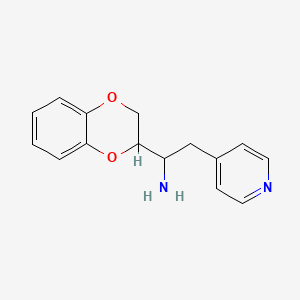

![molecular formula C14H18N2O B1425814 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine CAS No. 1483028-45-0](/img/structure/B1425814.png)

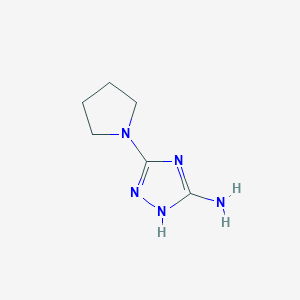

8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine

Übersicht

Beschreibung

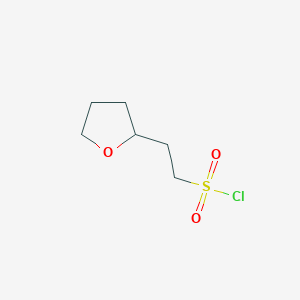

“8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine” is a chemical compound with the molecular formula C14H18N2O . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 19 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Wissenschaftliche Forschungsanwendungen

-

Synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis

- Application : This research focuses on the synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. This method provides access to an unexplored library of azaspiro compounds, many of which include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .

- Method : The method involves the use of visible light irradiation and energy transfer catalysis .

- Results : The results of this research have led to the preparation and diversification of azaspiro [3.3]heptanes, which are valuable synthetic targets for drug discovery programs .

-

Biological Evaluation of 3-Azaspiro [Bicyclo [3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents

- Application : This research evaluates the potential of 3-Azaspiro [Bicyclo [3.1.0]Hexane-2,5′-Pyrimidines] as antitumor agents .

- Method : The method involves screening the antiproliferative activity of these compounds in various cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines .

- Results : The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines. The screened compounds have demonstrated a significant effect of the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

- Chemical Synthesis

- Application : “8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine” is a chemical compound that can be used in various chemical reactions. It can be used as a building block in the synthesis of more complex molecules .

- Method : The specific method of application would depend on the reaction being performed. Typically, this compound would be combined with other reagents under specific conditions to form the desired product .

- Results : The results would vary depending on the specific reaction being performed. In general, the use of this compound could enable the synthesis of a wide range of complex molecules .

- Bulk Manufacturing and Custom Synthesis

- Application : “8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine” can be used in bulk manufacturing and custom synthesis . This compound can be used as a starting material or intermediate in the synthesis of a variety of other compounds .

- Method : The specific method of application would depend on the reaction being performed. Typically, this compound would be combined with other reagents under specific conditions to form the desired product .

- Results : The results would vary depending on the specific reaction being performed. In general, the use of this compound could enable the synthesis of a wide range of complex molecules .

Eigenschaften

IUPAC Name |

8-phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-13-16-10-14(17-13)8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEJZSAQFYIBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C3=CC=CC=C3)CN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)

![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)

![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)

![2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1425745.png)

![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)